

Application Notes: Delivery Methods for TNA-Based siRNAs

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Compound of Interest

Compound Name: 1-(alpha-L-Threofuranosyl)thymine

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Introduction

Threofuranosyl Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest in the field of RNA interference (RNAi) therapeutics. TNA features a four-carbon threofuranose sugar backbone, which is shorter than the five-carbon ribose in natural RNA. This structural modification confers unique properties to small interfering RNAs (siRNAs), including enhanced nuclease resistance, which is a critical attribute for therapeutic applications.[1][2] The incorporation of TNA into siRNA duplexes has been shown to improve stability, potency, and safety profiles, making TNA-based siRNAs promising candidates for gene silencing therapies.[1][2][3]

However, like standard siRNAs, TNA-based siRNAs are large, negatively charged molecules that do not readily cross cell membranes.[4][5] Therefore, effective delivery systems are paramount to transport these therapeutic molecules to their site of action in the cytoplasm. These delivery vehicles must protect the siRNA from degradation, facilitate cellular uptake, and promote endosomal escape to allow the siRNA to engage with the RNA-Induced Silencing Complex (RISC).[6][7] This document provides an overview of current and potential delivery strategies for TNA-based siRNAs, along with detailed protocols for their application and evaluation.

Delivery Strategies for TNA-Based siRNAs

The primary challenge in siRNA therapeutics is achieving efficient in vivo delivery to the target tissue.[8][9][10] Delivery strategies can be broadly categorized into non-viral and viral vector-



based methods.

Non-Viral Delivery Methods

Non-viral vectors are the most common approach for siRNA delivery due to their lower immunogenicity and relative safety compared to viral vectors.[4][11]

- Conjugate-Based Delivery: This strategy involves directly attaching the siRNA to a targeting ligand. The most clinically advanced approach for liver-targeted delivery is the use of N-acetylgalactosamine (GalNAc) conjugates.[12] GalNAc is a sugar moiety that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[12] TNA-containing siRNAs have been successfully prepared as triantennary GalNAc conjugates for targeted delivery to the liver in both cell culture and animal models.[1][2]
- Lipid Nanoparticles (LNPs): LNPs are a leading platform for systemic siRNA delivery and are the basis for the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[13] These nanoparticles are typically composed of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[14][15] The ionizable lipid is positively charged at a low pH, allowing for efficient encapsulation of the negatively charged siRNA, but is nearly neutral at physiological pH, reducing toxicity.[14] While specific studies on encapsulating TNA-based siRNAs in LNPs are not extensively detailed in the provided results, LNPs represent a highly viable and potent delivery vehicle for any siRNA construct, including those modified with TNA, particularly for targeting the liver.[16][17]
- Polymer-Based Nanoparticles: Cationic polymers such as poly(ethylene imine) (PEI) and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles (polyplexes) with siRNA.[4][18][19] These polymers condense the siRNA into small particles that protect it from degradation and facilitate cellular uptake, often via endocytosis.[4][18] The properties of these nanoparticles, such as size and surface charge, can be tuned to optimize delivery efficiency.[20]

Viral Vector-Based Delivery

Viral vectors, such as those derived from adeno-associated virus (AAV) or lentivirus, can be engineered to deliver genetic cassettes that express short hairpin RNAs (shRNAs).[21][22][23] These shRNAs are then processed by the cell's endogenous machinery into siRNAs. This



method offers the advantage of high transduction efficiency and the potential for long-term, stable gene silencing.[21][23] While powerful, the application of viral vectors for siRNA delivery faces challenges related to immunogenicity, oncogenic potential, and manufacturing complexity.[4][24] This approach is generally more suitable for applications where sustained, long-term knockdown is required.

Data Presentation: Efficacy of TNA-Modified siRNAs

Quantitative data from studies on TNA-modified siRNAs targeting the Transthyretin (Ttr) gene demonstrate their potential. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug; a lower IC50 indicates higher potency.

Table 1: In Vitro Potency of TNA-Modified siRNAs

Targeting Ttr mRNA

siRNA ID	TNA Modification Position	IC50 (nM)	Fold Change vs. Parent
Parent	None	0.064	1.0
si-23	Antisense Strand, Position 2	1.6	25.0 (Loss)
si-17	Sense Strand, Position 17	0.063	~1.0
si-61	Antisense Pos. 5 & Sense Pos. 17	0.028	2.3 (Gain)
(Data summarized from a study on mouse primary hepatocytes)[3]			

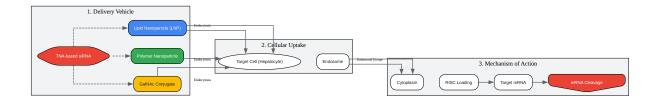
Table 2: In Vivo Efficacy of TNA-Modified siRNAs in Mice



siRNA ID	TNA Modification Position	TTR Protein Suppression (Day 7)
Parent	None	81%
si-28	Antisense Strand, Position 7	>81% (Improved efficacy)
(Data from mice receiving a single 1.0 mg/kg subcutaneous dose of GalNAc-conjugated siRNA)[3]		

Visualizations

TNA-siRNA Delivery and Action Workflow

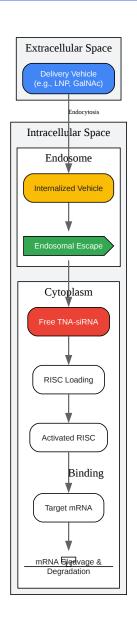


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Caption: Workflow of TNA-siRNA delivery, cellular uptake, and gene silencing.

Cellular Uptake and RNAi Pathway



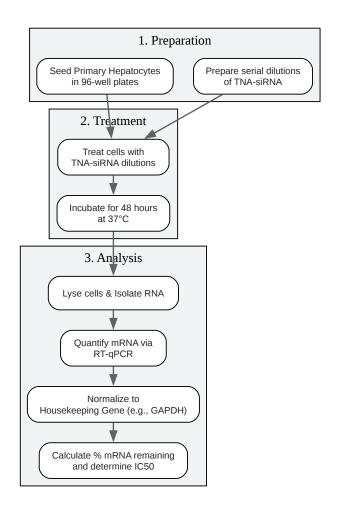


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Caption: Cellular uptake and engagement of the RNAi machinery by TNA-siRNA.

Experimental Workflow for In Vitro Efficacy Testing





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Caption: Experimental workflow for determining the in vitro potency (IC50) of TNA-siRNAs.

Protocols

Protocol 1: In Vitro Transfection of TNA-based siRNAs in Primary Hepatocytes for Potency Assessment

This protocol details the steps for treating mouse primary hepatocytes with GalNAc-conjugated TNA-siRNAs to determine the IC50 value.

Materials:

- Cryopreserved primary hepatocytes
- · Hepatocyte plating and incubation media



- Collagen-coated 96-well plates
- GalNAc-conjugated TNA-siRNA targeting gene of interest (e.g., Ttr)
- Negative control siRNA
- Phosphate-Buffered Saline (PBS)
- RNA lysis buffer (e.g., Buffer RLT from Qiagen)
- RNA isolation kit
- RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)
- qPCR instrument

Procedure:

- Cell Plating:
 - Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
 - Seed the cells in a collagen-coated 96-well plate at a density that will result in a confluent monolayer after overnight attachment.
 - Incubate at 37°C with 5% CO2 overnight.
- siRNA Preparation and Treatment:
 - On the day of transfection, prepare serial dilutions of the TNA-siRNA and control siRNA in pre-warmed incubation medium. A typical concentration range would be from 10 nM down to 1 pM.
 - Carefully aspirate the plating medium from the cells.
 - Gently add the medium containing the siRNA dilutions to the respective wells. Include a "no treatment" control and a negative control siRNA. Perform each condition in triplicate.
- Incubation:



- Return the plate to the incubator and incubate for 48 hours at 37°C with 5% CO2.[3]
- Cell Lysis and RNA Isolation:
 - After incubation, aspirate the medium and wash the cells once with PBS.
 - Add RNA lysis buffer directly to each well to lyse the cells.
 - Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
 - Elute the RNA and determine its concentration and purity.
- Gene Expression Analysis (RT-qPCR):
 - Perform reverse transcription to synthesize cDNA from the isolated RNA.
 - Set up qPCR reactions using primers and a probe specific for the target mRNA (e.g., Ttr) and a housekeeping gene for normalization (e.g., GAPDH).[3]
 - Run the qPCR plate on a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative expression of the target mRNA in treated samples compared to untreated controls, after normalizing to the housekeeping gene.
 - Plot the percentage of remaining mRNA against the logarithm of the siRNA concentration.
 - Use a non-linear regression (four-parameter variable slope) to fit the curve and determine the IC50 value.

Protocol 2: General Protocol for LNP-based Delivery of TNA-siRNA to Cultured Cells

This protocol provides a general framework for transfecting cells with TNA-siRNAs using a commercially available lipid-based transfection reagent, which mimics an LNP delivery system.



Materials:

- Adherent mammalian cell line (e.g., HT29, H1299)[18][25]
- Cell culture medium (e.g., DMEM) with and without serum/antibiotics
- 6-well tissue culture plates
- TNA-based siRNA
- Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Reduced-serum medium (e.g., Opti-MEM™)
- Fluorescently labeled control siRNA (optional, for uptake visualization)

Procedure:

- · Cell Seeding:
 - The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[26][27]
- Preparation of siRNA-Lipid Complexes:
 - Solution A: For each well, dilute the desired amount of TNA-siRNA (e.g., 20-80 pmol) into 100 μL of reduced-serum medium. Mix gently.[26]
 - \circ Solution B: For each well, dilute the optimized amount of transfection reagent (e.g., 2-8 μ L) into 100 μ L of reduced-serum medium. Mix gently.[26]
 - Combine Solution A and Solution B. Mix gently by pipetting and incubate for 5-10 minutes at room temperature to allow complexes to form.
- Transfection:
 - \circ Add the 200 μ L of siRNA-lipid complex drop-wise to each well containing the cells and 2 mL of fresh culture medium.



- Gently rock the plate to ensure even distribution.
- Incubation and Analysis:
 - Incubate the cells at 37°C for 24-72 hours.
 - After incubation, assess gene knockdown by harvesting the cells for RNA isolation and RT-qPCR (as described in Protocol 1) or for protein analysis via Western Blot or ELISA.
 - If using a fluorescently labeled siRNA, cellular uptake can be visualized using fluorescence microscopy or quantified by flow cytometry.[18][28]

Conclusion

TNA-based siRNAs represent a promising advancement in RNAi therapeutics, offering enhanced stability and potency. The successful clinical translation of these molecules is intrinsically linked to the development of safe and effective delivery systems. Conjugation with targeting ligands like GalNAc has proven highly effective for liver-specific delivery. Furthermore, established platforms such as lipid nanoparticles and polymer-based systems provide versatile and potent options for delivering TNA-based siRNAs to various target tissues. The protocols and data presented here offer a foundational guide for researchers and drug developers working to harness the therapeutic potential of TNA-modified siRNAs.

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